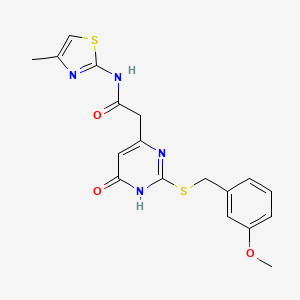![molecular formula C27H23ClFN3O2S B2424447 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 1115452-81-7](/img/structure/B2424447.png)
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one is a research compound with the molecular formula C27H23ClFN3O2S and a molecular weight of 508.01. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one involves multiple steps, typically starting with the preparation of the quinazolinone core. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different quinazolinone derivatives, while substitution reactions can result in modified versions of the original compound.
Applications De Recherche Scientifique
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Antimicrobial and Antitubercular Activity: Quinazolinone derivatives have shown promise in antimicrobial and antitubercular activities.
AMPA Receptor Antagonism: Research into quinazolin-4-one derivatives has explored their potential as AMPA receptor antagonists, which could be useful in treating neurological disorders.
H1-Antihistaminic Activity: Novel quinazolin-4(3H)-one derivatives have been synthesized for evaluation as H1-antihistaminic agents.
Mécanisme D'action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, as an AMPA receptor antagonist, the compound inhibits the activity of AMPA receptors, which are involved in synaptic transmission in the central nervous system. This inhibition can modulate neurological functions and potentially treat related disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one
- 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones
Uniqueness
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O2S/c28-20-7-4-18(5-8-20)17-35-27-30-24-16-19(25(33)31-14-2-1-3-15-31)6-13-23(24)26(34)32(27)22-11-9-21(29)10-12-22/h4-13,16H,1-3,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEKFBUYBUYRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2424365.png)
![(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2424367.png)
![Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2424369.png)





![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2424379.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2424381.png)
![5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2424382.png)



